molecular formula C4H7I B3051984 Methallyl iodide CAS No. 3756-30-7

Methallyl iodide

Cat. No.: B3051984
CAS No.: 3756-30-7
M. Wt: 182 g/mol
InChI Key: HVSJHYFLAANPJS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methallyl iodide can be synthesized through several methods. One common approach involves the iodination of methallyl alcohol using iodine and red phosphorus. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In an industrial setting, this compound can be produced by the reaction of methallyl chloride with sodium iodide in acetone

Chemical Reactions Analysis

Types of Reactions: Methallyl iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Addition Reactions: The double bond in this compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction Reactions: this compound can be oxidized to form corresponding epoxides or reduced to yield alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone is commonly used for the substitution of chlorine in methallyl chloride to form this compound.

    Addition Reactions: Electrophiles such as bromine or hydrogen halides can be used to add across the double bond.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid can be used to convert this compound to its epoxide derivative.

Major Products Formed:

    Substitution: Formation of various substituted methallyl derivatives.

    Addition: Formation of dibromo or diiodo derivatives.

    Oxidation: Formation of methallyl epoxide.

Scientific Research Applications

Methallyl iodide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the synthesis of medicinal compounds.

    Industry: this compound is used in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

    Methallyl Chloride: Similar in structure but contains a chlorine atom instead of iodine.

    Allyl Iodide: Contains an iodine atom but lacks the methyl group present in methallyl iodide.

    Propargyl Iodide: Contains an iodine atom but has a triple bond instead of a double bond.

Uniqueness: this compound is unique due to the presence of both an iodine atom and a double bond, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in various applications.

Properties

IUPAC Name

3-iodo-2-methylprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7I/c1-4(2)3-5/h1,3H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSJHYFLAANPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446778
Record name Methallyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3756-30-7
Record name Methallyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-2-methylpropene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Are there any examples of methallyl iodide being used in stereoselective synthesis?

A2: Yes, this compound has been successfully employed in stereoselective synthesis. A study demonstrated its use in the synthesis of the proteasome inhibitor 6-deoxy-omuralide []. The key step involved a stereoselective alkylation of a substituted proline ester with this compound. This highlights the potential of this compound as a valuable reagent in constructing complex chiral molecules with defined stereochemistry.

Q2: Can this compound react with transition metal complexes, and if so, what are the products?

A3: this compound can react with anionic acetylide transition metal complexes. For instance, reacting this compound with [(η5-C5H5)(NO)(CO)WC⋮CR]- (where R is a substituent like Si(CH3)3 or C6H5) leads to the formation of η1-alkynyl-η3-allyl tungsten complexes []. This reaction proceeds through an electrophilic attack of the allylic iodide on the metal center, followed by CO ligand elimination to stabilize the resulting complex. This highlights the versatility of this compound in organometallic synthesis.

Q3: Is there evidence of this compound undergoing isomerization?

A4: Yes, research suggests that certain η3-allyl tungsten complexes derived from this compound can undergo surface-catalyzed isomerization []. Specifically, when exposed to silica gel or neutral alumina, these complexes rearrange to form (η2-allene)tungsten complexes. This isomerization process demonstrates the potential for this compound derivatives to serve as precursors to other valuable organometallic compounds.

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